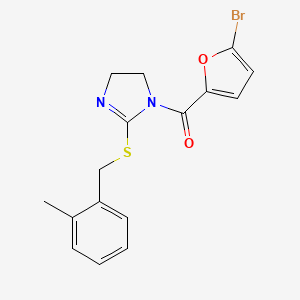

(5-bromofuran-2-yl)(2-((2-methylbenzyl)thio)-4,5-dihydro-1H-imidazol-1-yl)methanone

Description

The compound “(5-bromofuran-2-yl)(2-((2-methylbenzyl)thio)-4,5-dihydro-1H-imidazol-1-yl)methanone” features a bromofuran moiety linked via a methanone group to a 4,5-dihydroimidazole ring substituted with a 2-methylbenzylthio group. The 2-methylbenzylthio substituent introduces steric bulk and lipophilicity, distinguishing it from analogs with electron-withdrawing substituents (e.g., fluorine or trifluoromethyl groups) .

Properties

IUPAC Name |

(5-bromofuran-2-yl)-[2-[(2-methylphenyl)methylsulfanyl]-4,5-dihydroimidazol-1-yl]methanone | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H15BrN2O2S/c1-11-4-2-3-5-12(11)10-22-16-18-8-9-19(16)15(20)13-6-7-14(17)21-13/h2-7H,8-10H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YJKABEJWWLTDIH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=CC=C1CSC2=NCCN2C(=O)C3=CC=C(O3)Br | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H15BrN2O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

379.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (5-bromofuran-2-yl)(2-((2-methylbenzyl)thio)-4,5-dihydro-1H-imidazol-1-yl)methanone typically involves multiple steps:

Bromination of Furan: The furan ring is brominated using bromine or N-bromosuccinimide (NBS) in the presence of a catalyst such as iron(III) bromide.

Formation of Thioether Linkage: The brominated furan is then reacted with 2-methylbenzyl mercaptan under basic conditions to form the thioether linkage.

Imidazole Ring Formation: The final step involves the formation of the imidazole ring through a cyclization reaction, typically using a suitable amine and aldehyde under acidic or basic conditions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

Oxidation: The compound can undergo oxidation reactions, particularly at the thioether linkage, to form sulfoxides or sulfones.

Reduction: Reduction reactions can target the carbonyl group, converting it to an alcohol.

Substitution: The bromine atom on the furan ring can be substituted with various nucleophiles, such as amines or alkoxides.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.

Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly used.

Substitution: Nucleophilic substitution reactions often use reagents like sodium amide (NaNH2) or sodium alkoxide (NaOR).

Major Products

Oxidation: Sulfoxides and sulfones.

Reduction: Alcohol derivatives.

Substitution: Various substituted furan derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry

Synthetic Intermediate: The compound can serve as an intermediate in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.

Biology

Biological Activity: The imidazole moiety is known for its biological activity, and derivatives of this compound may exhibit antimicrobial, antifungal, or anticancer properties.

Medicine

Drug Development:

Industry

Materials Science: The compound’s unique structure may be useful in the development of new materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of (5-bromofuran-2-yl)(2-((2-methylbenzyl)thio)-4,5-dihydro-1H-imidazol-1-yl)methanone would depend on its specific application. In a biological context, it may interact with enzymes or receptors, modulating their activity. The imidazole ring can coordinate with metal ions, potentially inhibiting metalloenzymes. The thioether linkage may also play a role in its reactivity and binding properties.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Variations and Substituent Effects

The target compound differs from analogs primarily in the substituents on the benzylthio group and the aromatic core. Key analogs include:

Table 1: Structural and Molecular Comparison

*Estimated based on substituent differences (see Discussion).

Key Observations:

Fluorinated analogs (3-fluoro and 2-fluoro) exhibit higher polarity due to fluorine’s electronegativity, which may enhance aqueous solubility relative to the methyl-substituted target .

Molecular Weight and Lipophilicity :

- The target compound’s estimated average mass (~379.27 g/mol) is lower than the 3-fluoro analog (383.235 g/mol) due to substitution of fluorine (atomic mass 19) with a methyl group (15).

- The trifluoromethyl analog’s higher mass (406.36 g/mol) reflects the addition of three fluorine atoms and a benzodioxol group, likely increasing lipophilicity .

Hypothetical Implications for Bioactivity

While direct biological data are unavailable, structural comparisons suggest:

- Steric Effects : The 2-methyl group in the target compound may hinder interactions with sterically sensitive targets (e.g., enzyme active sites) compared to smaller substituents like fluorine.

- Electronic Effects : Fluorinated analogs could exhibit stronger hydrogen-bonding capacity, favoring interactions with polar biological targets .

- Benzodioxol Core : The trifluoromethyl analog’s benzodioxol moiety may confer improved metabolic stability over bromofuran due to reduced susceptibility to oxidative degradation .

Biological Activity

The compound (5-bromofuran-2-yl)(2-((2-methylbenzyl)thio)-4,5-dihydro-1H-imidazol-1-yl)methanone is a synthetic derivative that has garnered attention for its potential biological activities, particularly in the realms of antitumor and antimicrobial effects. This article delves into the biological activity of this compound, supported by various studies and findings.

Chemical Structure

The compound is characterized by a furan ring substituted with bromine and an imidazole moiety linked to a thioether group. This unique structure may contribute to its biological properties.

Biological Activity Overview

Research indicates that compounds with similar structural features often exhibit notable antitumor and antimicrobial activities. The following sections summarize key findings regarding the biological activity of this compound.

Antitumor Activity

Several studies have investigated the antitumor potential of furan derivatives, including those structurally related to our compound.

-

Cell Line Studies :

- In vitro studies using human lung cancer cell lines (A549, HCC827, NCI-H358) demonstrated that certain derivatives exhibited significant cytotoxicity. For instance, compounds related to furan derivatives showed IC50 values in the low micromolar range, indicating effective inhibition of cell proliferation .

- A study highlighted that compounds with imidazole and thioether functionalities displayed enhanced antitumor activity compared to their counterparts without these groups. The mechanism appears to involve disruption of cellular processes critical for tumor growth .

- Mechanism of Action :

Antimicrobial Activity

The antimicrobial properties of similar compounds have been evaluated against various bacterial strains.

-

Testing Methods :

- Antimicrobial activity was assessed using broth microdilution techniques against Gram-negative (Escherichia coli) and Gram-positive (Staphylococcus aureus) bacteria. The results indicated that compounds within this class exhibited promising antibacterial effects, with some showing minimum inhibitory concentrations (MICs) in the micromolar range .

- Eukaryotic Model Testing :

Case Studies and Research Findings

Several case studies have been documented regarding the biological activity of related compounds:

| Study | Cell Line / Organism | Activity Observed | IC50 Values (µM) |

|---|---|---|---|

| Study 1 | A549 | High cytotoxicity | 2.12 ± 0.21 |

| Study 2 | HCC827 | Moderate cytotoxicity | 5.13 ± 0.97 |

| Study 3 | E. coli | Antibacterial activity | MIC = 8 µM |

| Study 4 | S. aureus | Antibacterial activity | MIC = 16 µM |

Pharmacokinetics and Toxicology

Understanding the pharmacokinetics of this compound is crucial for evaluating its therapeutic potential:

- Solubility and Stability : Similar compounds are often enhanced in solubility through structural modifications such as grafting hydrophilic groups or altering crystallinity.

- Toxicological Concerns : While some derivatives show promising antitumor activity, they also exhibit cytotoxic effects on normal cells (e.g., MRC-5 lung fibroblasts), necessitating further optimization to minimize toxicity while maintaining efficacy .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.